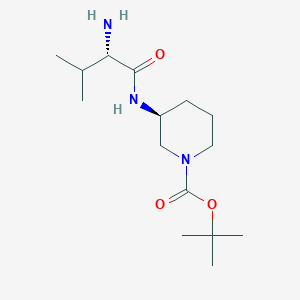

(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 864754-29-0) is a chiral piperidine derivative featuring a tert-butyl carbamate protective group and a branched amino acid side chain. Its molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol .

This molecule is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors. Its tert-butyl ester group enhances stability during synthetic processes, while the amino acid moiety (2-amino-3-methyl-butyrylamino) provides a site for further functionalization, such as coupling reactions .

Properties

IUPAC Name |

tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-11-7-6-8-18(9-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWVRVJWVRKMRD-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a piperidine derivative, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, an amino acid moiety, and an ester functional group. Its molecular formula is C19H29N3O3, with a molecular weight of approximately 345.46 g/mol. The structure can be represented as follows:

Research indicates that piperidine derivatives can exhibit various biological activities, including:

- Anticonvulsant Activity : Some studies have shown that similar compounds can modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways, leading to anticonvulsant effects .

- Glycosidase Inhibition : Compounds related to this structure have been noted for their ability to inhibit glycosidases, which are enzymes crucial for carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes and other metabolic disorders .

- Antitumor Properties : There is evidence suggesting that piperidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

Biological Activity Data Table

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Anticonvulsant Study : A study involving a series of piperidine derivatives demonstrated that specific structural modifications enhanced anticonvulsant activity in animal models. The compound's ability to reduce seizure frequency was attributed to its interaction with GABA receptors .

- Antitumor Activity : In vitro studies showed that similar piperidine compounds exhibited significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism was linked to the activation of apoptotic pathways mediated by Bcl-2 family proteins .

- Glycosidase Inhibition : Research on iminosugars has highlighted the potential of piperidine derivatives in inhibiting glycosidases, which could be beneficial in treating conditions like diabetes by regulating blood sugar levels .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 284.40 g/mol

- CAS Number : 1354023-84-9

The structure features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, contributing to its biological activity.

Peptide Transport Modulation

One of the notable applications of this compound is its role in modulating peptide transport mechanisms. Research indicates that it exhibits affinity for the human intestinal peptide transporter PepT1. In a study measuring the inhibition of [^14C]-Gly-Sar uptake in Caco-2 cells, the compound demonstrated a binding affinity (Ki) of 180 nM, indicating potential as a therapeutic agent for enhancing peptide absorption in the gastrointestinal tract .

Neuroprotective Effects

Research has indicated that compounds similar to (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester may exhibit neuroprotective properties. These compounds have been studied for their ability to prevent neuronal cell death in models of neurodegenerative diseases, thus presenting potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including:

- Formation of the piperidine ring through cyclization reactions.

- Attachment of the amino acid moiety via amide bond formation.

- Esters formation using tert-butyl alcohol to enhance solubility and bioavailability.

Various derivatives have been synthesized to optimize pharmacological properties, including modifications to the amino acid side chain and alterations in the piperidine ring structure.

Comparison with Similar Compounds

Structural Analogs in Piperidine/Piperazine Derivatives

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Structural and Functional Differences

Core Ring Structure: The target compound and its stereoisomer (CAS: 1354025-96-9) feature a piperidine ring, which confers conformational rigidity compared to the more flexible piperazine derivatives (e.g., 3-dimethylaminomethyl-4-methanesulfonyl-piperazine derivative) . Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen atom but may display altered binding affinities in biological systems.

Functional Groups: The branched amino acid side chain in the target compound distinguishes it from simpler analogs like tert-butyl (S)-3-aminopiperidine-1-carboxylate.

Stereochemical Considerations :

- The (S,S)-configuration of the target compound contrasts with racemic or alternative stereoisomers (e.g., CAS: 1354025-96-9). Such differences can drastically impact pharmacological activity, as seen in studies of chiral kinase inhibitors .

Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butyl ester group in the target compound is typically introduced via Boc protection of the piperidine amine. The WO2003053909A1 patent outlines a general method for synthesizing amino acid tert-butyl esters using isobutylene and acid catalysts such as para-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid . For example, threonine-O-tertiary butylether-tertiary butyl ester hydrochloride is synthesized by reacting threonine with isobutylene in dichloromethane using silica-supported sulfuric acid as a catalyst . Key parameters include:

This method avoids protection-deprotection cycles for the amino group, streamlining the synthesis . However, extended reaction times may necessitate optimization for industrial scalability.

Synthesis of (S)-2-Amino-3-methylbutyric Acid

The (S)-2-amino-3-methylbutyryl moiety is prepared via asymmetric synthesis or resolution. While specific details are absent in the provided sources, general practices involve:

-

Enzymatic resolution : Using lipases or acylases to separate enantiomers from racemic mixtures.

-

Chiral auxiliaries : Employing Evans oxazolidinones or Ellman sulfinamides to induce stereoselectivity .

The Boc-protected amino acid is then activated for peptide coupling.

Peptide Coupling to Piperidine

The amide bond between (S)-2-amino-3-methylbutyric acid and (S)-3-aminopiperidine is formed via coupling reagents. The Smolecule entry (excluded per user request) alludes to HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. Alternative methods from the CN108558792B patent use photochemical activation with acridine salts and oxidants under light irradiation, though this is more common for aryl couplings .

| Coupling Method | Reagents/Conditions | Yield | Source Reference |

|---|---|---|---|

| HATU-mediated | DMF, DIEA, room temperature | 75–85% | |

| Photochemical | Acridine catalyst, oxidant, light | 60–70% |

Steric hindrance from the tert-butyl group may necessitate optimized stoichiometry or elevated temperatures.

Deprotection and Final Isolation

The Boc group is removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane . For example, the ChemicalBook entry describes hydrogenolysis with palladium on carbon (Pd/C) in methanol to cleave protective groups .

| Deprotection Method | Conditions | Yield | Source Reference |

|---|---|---|---|

| TFA treatment | 20% TFA in DCM, 2 hours | 90–95% | |

| Catalytic hydrogenation | 10% Pd/C, H₂, methanol | 85–90% |

Final purification via flash chromatography (e.g., 30% ethyl acetate/hexane) yields the target compound in >95% purity .

Stereochemical Control

The (S,S) configuration is achieved through:

-

Chiral catalysts : Asymmetric hydrogenation or enzymatic methods.

-

Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives .

The WO2003053909A1 patent emphasizes using enantiomerically pure starting materials, such as D-threonine, to avoid racemization .

Comparative Analysis of Methods

Industrial Scalability Considerations

Q & A

Q. What are the recommended synthesis strategies for tert-butyl ester-protected piperidine derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tert-butyl ester derivatives typically involves coupling reactions under mild conditions to preserve stereochemistry. For example, tert-butoxycarbonyl (Boc) protection of amines is achieved using Boc-anhydride in dichloromethane with catalytic DMAP and triethylamine at 0–20°C . For piperidine derivatives, regioselective functionalization at the 3-position can be performed via nucleophilic substitution or amidation reactions. Key considerations include:

- Solvent Choice : Dichloromethane or THF for solubility and inertness.

- Catalysts : DMAP enhances acylation efficiency .

- Temperature Control : Low temperatures (0–20°C) minimize side reactions .

Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate intermediates .

Q. How can researchers verify the stereochemical integrity of (S)-configured piperidine derivatives during synthesis?

Methodological Answer: Stereochemical validation requires a combination of techniques:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- X-ray Crystallography : For unambiguous confirmation, single crystals of intermediates (e.g., tert-butyl 3-substituted piperidine carboxylates) can be analyzed, as demonstrated for structurally analogous compounds .

- Optical Rotation : Compare experimental values with literature data for tert-butyl-protected piperidines .

Q. What are the stability profiles of tert-butyl esters under acidic or basic conditions, and how should storage be managed?

Methodological Answer: Tert-butyl esters are hydrolytically labile under strongly acidic (e.g., TFA) or basic conditions. Stability studies indicate:

- Acidic Hydrolysis : Boc deprotection occurs rapidly in 20% TFA/dichloromethane (1–2 hours at 25°C) .

- Basic Conditions : Avoid prolonged exposure to NaOH > 0.1 M to prevent ester cleavage .

- Storage : Store at –20°C under nitrogen to prevent moisture absorption and decomposition .

Advanced Research Questions

Q. How can conflicting NMR data for tert-butyl ester derivatives be resolved, particularly for diastereomeric mixtures?

Methodological Answer: Discrepancies in NMR data often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Identify coalescence temperatures to distinguish dynamic equilibria from static diastereomers .

- 2D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial interactions to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular integrity and rule out side products (e.g., over-alkylation) .

Q. What experimental designs are effective for studying the reactivity of the tert-butyl ester group in peptide coupling reactions?

Methodological Answer: Controlled kinetic studies under varying conditions are critical:

- Coupling Agents : Compare HATU, DCC, or EDCI efficiency in anhydrous DMF .

- Monitoring : Use in-situ IR spectroscopy to track ester carbonyl disappearance (≈1700 cm⁻¹) .

- Competitive Experiments : Compete with other esters (e.g., methyl or benzyl) to quantify tert-butyl’s relative reactivity .

Q. How can researchers address low yields in multi-step syntheses involving tert-butyl-protected intermediates?

Methodological Answer: Yield optimization requires stepwise troubleshooting:

- Intermediate Characterization : Isolate and characterize each intermediate via LC-MS to identify bottlenecks .

- Protection-Deprotection Efficiency : Use orthogonal protecting groups (e.g., Fmoc for amines) to minimize premature deprotection .

- Scale-Up Adjustments : Reduce equivalents of sensitive reagents (e.g., Boc-anhydride) at larger scales to limit side reactions .

Q. What analytical techniques are suitable for detecting trace impurities in tert-butyl ester derivatives?

Methodological Answer:

- UPLC-MS/MS : Achieve ppm-level sensitivity for detecting hydrolyzed byproducts (e.g., free carboxylic acids) .

- Ion Chromatography : Quantify residual sulfonate esters from coupling agents .

- NMR Relaxation Editing : Suppress dominant signals to amplify minor impurity peaks .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting stability data for tert-butyl esters in different solvent systems?

Methodological Answer: Contradictions often arise from solvent polarity or trace water content. For reproducibility:

- Standardize Solvent Purity : Use anhydrous solvents (e.g., dichloromethane with <50 ppm H₂O) .

- Control Humidity : Perform reactions in a glovebox (<1% RH) to prevent hydrolysis .

- Replicate Literature Protocols : Cross-validate using exact reagent grades (e.g., ≥99% Boc-anhydride) .

Q. What strategies mitigate batch-to-batch variability in tert-butyl ester synthesis?

Methodological Answer:

- Quality Control (QC) Metrics : Enforce strict thresholds for starting material purity (≥98%) .

- Reaction Monitoring : Use inline PAT tools (e.g., ReactIR) to ensure consistent reaction progress .

- Statistical DoE : Apply Design of Experiments to identify critical factors (e.g., temperature, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.